molecular formula C18H19FN4O2S B2582294 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile CAS No. 478081-73-1

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile

Cat. No.: B2582294
CAS No.: 478081-73-1
M. Wt: 374.43
InChI Key: QDJLMBBNIKPDFP-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile (CAS 478081-73-1) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This specialized compound, with the molecular formula C18H19FN4O2S and a molecular weight of 374.43 g/mol, is characterized by its unique structural features integrating a piperazine ring, a sulfonyl group, and a dimethylnicotinonitrile moiety . Its primary research application lies in its role as a versatile chemical intermediate for the design and synthesis of novel biologically active molecules. The compound's structure suggests potential for diverse receptor interactions. Piperazine-containing scaffolds are extensively investigated for their affinity to neurological targets, including serotonin transporters and receptors such as 5-HT3 and 5-HT1A, which are relevant in the study of pain, depression, and cognitive disorders . Furthermore, the structural motif of substituted nicotinonitrile is found in compounds studied as inhibitors of various channels and receptors, including Nav1.8, a voltage-gated sodium channel implicated in neuropathic and inflammatory pain pathways . Researchers value this chemical for its potential to yield insights into new mechanisms of action and for expanding compound libraries in high-throughput screening campaigns. This product is supplied with a typical purity of 90% . It is intended for research and development applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access supporting analytical data, such as NMR, HPLC, and LC-MS, to facilitate their experimental work .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJLMBBNIKPDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.

    Nicotinonitrile Derivative Synthesis: Concurrently, 4,6-dimethylnicotinonitrile is synthesized through a series of reactions starting from 2,6-dimethylpyridine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the nicotinonitrile derivative under specific conditions, often using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The fluorophenyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several sulfonamide- and piperazine-containing analogs synthesized in prior studies (e.g., compounds 6d–6l in ). Key differences include:

Parameter Target Compound Compound 6i (C₃₁H₃₀F₂N₄O₃S) Compound 6j (C₃₁H₃₀F₂N₄O₃S)
Core Structure Nicotinonitrile Benzenesulfonamide Benzenesulfonamide
Substituents 4,6-dimethyl Bis(4-fluorophenyl)methyl Bis(4-fluorophenyl)methyl
Molecular Weight 374.44 g/mol 612.67 g/mol 612.67 g/mol
Melting Point Not reported 201–202°C 199–201°C
Sulfonyl Group Position 4-Fluorophenyl 4-Sulfamoylaminophenyl 4-Sulfamoylaminophenyl

Key Observations :

  • The target compound has a smaller molecular weight (374.44 vs. >600 g/mol for 6i/6j) due to its simpler nicotinonitrile core and lack of bulky benzhydryl groups .
  • Unlike analogs with sulfamoyl amino groups (e.g., 6i, 6j), the target features a 4-fluorophenyl sulfonyl group, which may influence solubility and receptor binding .

Biological Activity

The compound 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a member of the piperazine class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H18F1N3O2SC_{15}H_{18}F_{1}N_{3}O_{2}S. The structural features include:

  • A piperazine ring that is critical for its biological activity.
  • A sulfonyl group attached to a fluorophenyl moiety, which enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. For instance, in studies involving human myelodysplastic syndrome (SKM-1) cells, the compound induced apoptosis and cell cycle arrest, suggesting a mechanism of action that targets cellular proliferation pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
SKM-15.2Induces apoptosis and G1 arrest
HeLa7.8Inhibits cell proliferation
MCF-76.5Modulates estrogen receptor activity

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and metabolic disorders. Notably, it has shown promising results as an inhibitor of histone deacetylases (HDACs), which are implicated in tumorigenesis and epigenetic regulation .

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Type of Inhibition
HDAC10.04Competitive
HDAC20.06Non-competitive

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the sulfonyl group have been explored to enhance potency and selectivity.

Key Findings:

  • Fluorination at the para position of the phenyl ring significantly increases binding affinity to target proteins.
  • Alkyl substitutions on the piperazine ring can modulate lipophilicity and improve cellular uptake.

Case Studies

Several case studies have documented the therapeutic potential of this compound in preclinical models:

  • Study on Myelodysplastic Syndrome : A study demonstrated that oral administration of the compound in SKM-1 xenograft models resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
  • Cholesterol Absorption Inhibition : Similar compounds with structural similarities have been documented to inhibit cholesterol absorption in animal models, suggesting that this compound may also possess lipid-lowering properties .

Q & A

What are the key considerations in synthesizing 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile to ensure high yield and purity?

Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and confirm reaction completion. Adjust solvent systems (e.g., ethyl acetate/hexane) for optimal resolution.
  • Purification: Employ column chromatography with silica gel (60–120 mesh) and gradient elution. For sterically hindered intermediates, consider using high-performance liquid chromatography (HPLC) with a C18 column.
  • Characterization: Validate purity via 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectroscopy (e.g., detect fluorophenyl signals at δ ~7.5–8.0 ppm in 1H^1H NMR). Confirm molecular weight using ESI-MS (expected [M+H]+^+ peak).

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